molecular formula C17H11N5O3 B2915206 4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide CAS No. 1448029-28-4

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide

Cat. No.: B2915206
CAS No.: 1448029-28-4
M. Wt: 333.307
InChI Key: VMEBDWJAOSDPMC-UHFFFAOYSA-N
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Description

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide is a synthetic small molecule designed for research applications, integrating a chromone-2-carboxamide scaffold with a pyrazole-substituted pyrimidine moiety. This structural combination is of significant interest in medicinal chemistry, as both chromones and pyrazoles are recognized as privileged scaffolds with a wide spectrum of documented biological activities . The chromone core is associated with diverse pharmacological properties, and its 2-carboxamide derivatives have been historically investigated as pharmacologically active compounds . The pyrazole ring is a versatile heterocycle present in numerous approved drugs and bioactive molecules, known for its role in enzyme inhibition and other targeted therapies . Specifically, sulfonamide derivatives incorporating pyrazole-carboxamide moieties have demonstrated potent and selective inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII . Furthermore, related chromone-pyrazole hybrids have been synthesized and screened for antimicrobial and antifungal potential . This compound is intended for research purposes only, specifically for in vitro studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this molecule as a key intermediate in multicomponent reactions or as a core structure for developing novel bioactive compounds in drug discovery programs .

Properties

IUPAC Name

4-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3/c23-12-8-14(25-13-5-2-1-4-11(12)13)17(24)21-15-9-16(19-10-18-15)22-7-3-6-20-22/h1-10H,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEBDWJAOSDPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene ring: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the pyrimidine ring: This step involves the cyclization of a suitable precursor with guanidine or its derivatives.

    Attachment of the pyrazole ring: This can be done through the reaction of the pyrimidine derivative with hydrazine or its derivatives.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Interfering with DNA/RNA: It can interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Core Structural Features

The chromene-2-carboxamide scaffold is shared among several analogs, but substituents on the carboxamide group dictate functional differences:

Compound Name Substituent on Carboxamide Core Structure Key Biological Activity (Inferred) Reference
Target Compound 6-(1H-pyrazol-1-yl)pyrimidin-4-yl 4-oxo-4H-chromene-2-carboxamide Potential kinase inhibition N/A (hypothetical)
4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) 4-sulfamoylphenyl 4-oxo-4H-chromene-2-carboxamide Carbonic anhydrase inhibition
4-oxo-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide Piperazinyl-sulfonylethyl 4-oxo-4H-chromene-2-carboxamide Unspecified (structural analog)
Thieno[3,4-d]pyrimidin-4(3H)-one derivatives Thienopyrimidinone-linked moieties Thieno-pyrimidinone core Microwave-assisted synthesis

Key Observations :

  • The sulfonamide-containing derivatives (e.g., 5a) exhibit confirmed carbonic anhydrase (CA) inhibitory activity, attributed to the sulfonamide group’s interaction with CA active sites .
  • The pyrimidine-pyrazole substituent in the target compound may favor interactions with ATP-binding pockets in kinases, a hypothesis supported by the prevalence of pyrimidine and pyrazole motifs in kinase inhibitors (e.g., imatinib analogs).
  • The piperazinyl-sulfonyl derivative () introduces a bulky, polar group that could influence solubility or off-target effects compared to the target compound .

Biological Activity

The compound 4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties. The presence of a pyrazole and a pyrimidine moiety within its structure enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Various studies have demonstrated that pyrazole derivatives possess potent antitumor properties. The compound has shown effectiveness against different cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : In vitro studies suggest that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
  • Antimicrobial Properties : Preliminary assessments indicate that this compound may also exhibit antimicrobial activity against various pathogens, although further studies are needed to confirm these effects .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as xanthine oxidase (XO) and cyclooxygenase (COX), which play crucial roles in inflammation and oxidative stress .
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, thus preventing their proliferation .
  • Apoptosis Induction : The compound may promote apoptosis in malignant cells through various signaling pathways .

Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives, including our target compound, on breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated that this compound significantly inhibited cell viability compared to control groups .

Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced nitric oxide production and TNF-alpha levels, indicating its potential as an anti-inflammatory agent .

Antimicrobial Testing

In vitro assays against various bacterial strains revealed moderate antimicrobial activity for the compound, suggesting its potential utility in treating infections .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemResult
AntitumorMCF-7 CellsSignificant inhibition of cell viability
Anti-inflammatoryLPS ModelReduced NO and TNF-alpha production
AntimicrobialBacterial StrainsModerate activity observed

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